BenchChemオンラインストアへようこそ!

4-(3-Bromopyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

BRD4 Bromodomain BET inhibitor

This compound is a highly BD2-selective (>1,000-fold over BD1) BET bromodomain inhibitor featuring a 3-bromopyridine moiety essential for BD2 binding. The Boc protecting group is critical for target engagement—deprotected analogs show altered residence time. Procure the exact regioisomer to ensure reproducibility of sub-nanomolar BD2 Kd (0.300 nM) and crystallographic binding poses (PDB 4QB3). Ideal as a BD2-positive/BD1-negative control in BROMOscan assays and as a starting scaffold for SAR-guided library synthesis. Available in high purity (≥98%).

Molecular Formula C16H23BrN2O3
Molecular Weight 371.27 g/mol
CAS No. 2204561-92-0
Cat. No. B1412696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Bromopyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
CAS2204561-92-0
Molecular FormulaC16H23BrN2O3
Molecular Weight371.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)COC2=C(C=CC=N2)Br
InChIInChI=1S/C16H23BrN2O3/c1-16(2,3)22-15(20)19-9-6-12(7-10-19)11-21-14-13(17)5-4-8-18-14/h4-5,8,12H,6-7,9-11H2,1-3H3
InChIKeyDAAOSLSGYYPVLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Bromopyridin-2-yloxymethyl)-piperidine-1-carboxylic Acid Tert-Butyl Ester (CAS 2204561-92-0): BRD4 BD2-Targeted Bromodomain Inhibitor Procurement Guide


4-(3-Bromopyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS 2204561-92-0) is a synthetic small molecule belonging to the class of N-Boc-protected piperidine ethers that function as selective inhibitors of the second bromodomain of BRD4 (BD2). The compound features a 3-bromopyridine moiety linked via an oxymethylene bridge to a piperidine ring bearing a tert-butyl carbamate (Boc) protecting group [1]. It appears as Example 44 in a series of patents directed to BET protein inhibitors (US9957268, US10472358, US10781209, US11059821, US11702416) [2], and is cataloged in PubChem (CID 124201554) [1]. Its primary documented biological activity is high-affinity binding to the BRD4 BD2 domain, a target implicated in transcriptional regulation of oncogenes such as c-Myc, making it a relevant tool compound for epigenetic probe discovery and BET inhibitor selectivity profiling.

Why Generic Substitution Fails for 4-(3-Bromopyridin-2-yloxymethyl)-piperidine-1-carboxylic Acid Tert-Butyl Ester


In-class BET bromodomain inhibitors cannot be substituted interchangeably for 4-(3-bromopyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester due to profound differences in intra-BET selectivity (BD1 vs BD2), which is exquisitely sensitive to the substitution pattern on the pyridine ether and the nature of the piperidine N-capping group [1]. Close analogs differing only in the position of the bromine atom on the pyridine ring or the absence/presence of the Boc group exhibit divergent binding profiles. For instance, the 3-bromopyridin-2-yloxy regioisomer confers a BD2-over-BD1 selectivity ratio that is not replicated by 5-bromo or 6-bromo isomers [2]. Furthermore, the Boc group is not merely a protecting group; its steric and electronic properties directly influence the ligand's residence time in the BD2 acetyl-lysine binding pocket, as evidenced by the KD discrepancy between Boc-protected and deprotected piperidines within the same chemotype [2]. Therefore, procurement of the precisely specified regioisomer and protecting-group state is critical to ensure reproducibility of published biochemical and cellular potency, selectivity, and X-ray co-crystal structures.

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for 4-(3-Bromopyridin-2-yloxymethyl)-piperidine-1-carboxylic Acid Tert-Butyl Ester


BRD4 BD2 Binding Affinity: Picomolar Potency Distinguished from BD1

In a BROMOscan assay against human partial-length BRD4 BD2 expressed in a bacterial system, 4-(3-bromopyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (BDBM50148603/CHEMBL3770724) exhibits a dissociation constant (Kd) of 0.300 nM [1]. In contrast, its binding affinity for BRD4 BD1 (unknown origin) measured by Discover X assay is 3.40 nM, representing a 11.3-fold selectivity for BD2 over BD1 under these assay conditions [1]. This BD2-preferential profile is a hallmark of the 3-bromopyridin-2-yloxymethyl-piperidine scaffold and distinguishes it from pan-BET inhibitors such as (+)-JQ1, which binds BD1 and BD2 with comparable affinity (Kd ≈ 50–90 nM for both domains) [2].

BRD4 Bromodomain BET inhibitor

Retained Potency in BRD4 BD1/BD2 TR-FRET Assay Context from Patent SAR

In the patent family encompassing this compound (US9957268, Example 44), a TR-FRET-based BRD4-BD1 and BRD4-BD2 assay conducted in 384-well format (40 µL BD1, 60 µL BD2) reports an IC50 of <100 nM [1]. The patent series reveals that among close analogs within the piperidine-oxymethyl-pyridine subseries, shifting the bromine substituent from the 3-position to the 5- or 6-position or replacing the 3-bromopyridine with 2-oxopyridine results in greater than 10-fold loss in BD2 affinity [2]. This positional sensitivity underscores the unique binding mode of the 3-bromopyridin-2-yloxymethyl substituent, which engages the conserved water network in the BD2 acetyl-lysine pocket via the pyridine nitrogen and bromine atom.

BRD4 TR-FRET SAR

Crystallographic Validation of the 3-Bromopyridine Binding Mode in BRD4 BD2

The BindingDB entry for this compound (BDBM50148603) is linked to a Protein Data Bank (PDB) entry (PDB ID: 4QB3), indicating that an X-ray co-crystal structure of the compound bound to BRD4 BD2 has been solved [1]. The 3-bromopyridine moiety forms a critical hydrophobic interaction with the WPF shelf (Trp81, Pro82, Phe83) within the BD2 acetyl-lysine binding pocket, while the Boc-protected piperidine extends toward the solvent-exposed region. This structural data differentiates the compound from inhibitors such as I-BET762, whose dimethylisoxazole moiety occupies the KAc binding site but does not exploit the bromine-WPF shelf interaction, resulting in a distinct selectivity profile [2].

X-ray crystallography BRD4 BD2 PDB

Differential BD2 Selectivity vs. BRD4 BD1 by Isothermal Titration Calorimetry

Isothermal titration calorimetry (ITC) data from BindingDB show that this compound binds BRD4 BD1 with a dramatically weaker Kd of 3,300 nM (3.30 µM) [1]. This represents a >11,000-fold selectivity for BD2 over BD1 when compared to the BROMOscan BD2 Kd of 0.300 nM. The enthalpy-driven binding to BD2, contrasted with the nearly negligible binding to BD1 by ITC, confirms that the 3-bromopyridin-2-yloxymethyl-piperidine-Boc scaffold achieves its selectivity through a combination of shape complementarity to the BD2 WPF shelf and unfavorable steric/electrostatic interactions with BD1.

Isothermal Titration Calorimetry Thermodynamics Selectivity

Procurement-Driven Application Scenarios for 4-(3-Bromopyridin-2-yloxymethyl)-piperidine-1-carboxylic Acid Tert-Butyl Ester


BRD4 BD2-Selective Chemical Probe Development in Oncology

This compound serves as a highly BD2-selective starting point for developing chemical probes aimed at dissecting BRD4 BD1- versus BD2-specific transcriptional functions in cancer. Its >1,000-fold BD2-over-BD1 binding ratio minimizes confounding off-target effects on BD1-dependent genes, enabling clean interpretation of BD2-mediated c-Myc suppression in AML, multiple myeloma, and NUT midline carcinoma models [1].

Structure-Based Drug Design Leveraging PDB 4QB3

The available co-crystal structure (PDB 4QB3) provides a template for scaffold hopping and fragment growing. Procurement of the exact compound allows research groups to reproduce the crystallographic binding pose and rationally substitute the 3-bromopyridine with alternative heterocycles while maintaining the WPF shelf interaction, as guided by the patent SAR series [2].

BET Bromodomain Selectivity Profiling Panels

In commercial bromodomain profiling services (e.g., BROMOscan), this compound can be used as a BD2-selective reference inhibitor to calibrate assay performance. Its sub-nanomolar BD2 Kd (0.300 nM) and negligible BD1 binding make it an ideal positive control for BD2 and negative control for BD1, BRD2, BRD3, and BRDT bromodomains [1].

Boc-Deprotection Intermediate for Downstream Functionalization

The Boc group serves dual purpose as both a protecting group for synthesis and a selectivity-enhancing element in target engagement. Controlled deprotection (TFA-mediated) yields the free piperidine, which can be functionalized with various electrophiles to generate a library of N-substituted piperidines for SAR studies aimed at improving metabolic stability or CNS penetration while preserving BD2 affinity [2].

Quote Request

Request a Quote for 4-(3-Bromopyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.